molecular formula C18H20N2OS B1402839 (2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine CAS No. 1365963-48-9

(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine

Cat. No.: B1402839
CAS No.: 1365963-48-9
M. Wt: 312.4 g/mol
InChI Key: HMBGBCHVTIYELI-UHFFFAOYSA-N
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Description

(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine is a synthetic organic compound with the molecular formula C18H20N2OS, intended for research and development purposes. This chemical features a hybrid structure incorporating a 3,4-dihydroquinoline moiety linked via a propanamide chain to a 2-aminophenyl thioether group. The 3,4-dihydroquinoline (also known as 1,2,3,4-tetrahydroquinoline) scaffold is a privileged structure in medicinal chemistry and is prevalent in compounds with a wide range of biological activities . The integration of a thioether and an aromatic amine in a single molecule suggests potential for diverse chemical interactions and reactivity. Researchers can leverage this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules for pharmaceutical screening. Its structure presents opportunities for exploration in various research fields, including the development of novel ligands for biological targets. The presence of the amine group allows for further functionalization, making it a versatile precursor in drug discovery programs. The compound's structural motifs are found in agents investigated for various activities, positioning it as a candidate for hit-to-lead optimization studies . This product is provided for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c19-15-8-2-4-10-17(15)22-13-11-18(21)20-12-5-7-14-6-1-3-9-16(14)20/h1-4,6,8-10H,5,7,11-13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBGBCHVTIYELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCSC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153899
Record name 1-Propanone, 3-[(2-aminophenyl)thio]-1-(3,4-dihydro-1(2H)-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365963-48-9
Record name 1-Propanone, 3-[(2-aminophenyl)thio]-1-(3,4-dihydro-1(2H)-quinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365963-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-[(2-aminophenyl)thio]-1-(3,4-dihydro-1(2H)-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine, with the CAS number 1365963-48-9, is a novel organic molecule that has garnered interest due to its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant research findings and data.

Structural Overview

The compound features a complex structure characterized by a fused heterocyclic system that includes a dihydroquinoline moiety and a thioether linkage. This unique configuration may contribute to its biological activity, particularly in therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Dihydroquinoline Moiety : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Linkage : The thioether is formed by reacting a thiol with an alkyl halide.
  • Final Coupling : The final compound is obtained via amide bond formation, linking the phenyl amine to the thioether.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer0.25Apoptosis induction
Compound BLung Cancer0.5Cell cycle arrest

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds against neurodegenerative diseases such as Alzheimer's. The mechanism involves inhibition of β-secretase (BACE-1), which is crucial in the formation of amyloid plaques.

  • Case Study : A study demonstrated that derivatives with similar structures inhibited BACE-1 with IC50 values ranging from 0.14 µM to 0.49 µM, suggesting potential for treating Alzheimer's disease .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate activity against various bacterial strains, although further studies are required to confirm efficacy and mechanism.

Scientific Research Applications

Structure and Composition

The molecular structure of the compound includes:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 306.41 g/mol
  • Key Functional Groups : Thioether, amine, and quinoline derivatives.

Medicinal Chemistry

The compound's structural features suggest potential applications as a drug candidate. Research indicates that derivatives of 3,4-dihydroquinoline exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
  • Antimicrobial Properties : The thioether group may enhance the compound's interaction with microbial targets, making it a candidate for antimicrobial drug development .

Pharmacology

The pharmacological profile of this compound is being explored for its potential as:

  • Dopamine Receptor Modulators : Compounds with similar structures have been identified as positive allosteric modulators of dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease .
  • CGRP Receptor Antagonists : Research indicates that modifications to the quinoline structure can lead to effective antagonists for calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine pathophysiology .

Chemical Biology

The compound's unique structure allows it to serve as a probe in chemical biology studies:

  • Bioconjugation Applications : The amine functionality can be utilized for bioconjugation with biomolecules, enabling the study of protein interactions and cellular mechanisms .
  • Fluorescent Labeling : Variants of this compound can be modified to include fluorescent tags for imaging studies in cellular contexts .

Case Study 1: Antitumor Activity

A study conducted on a series of 3,4-dihydroquinoline derivatives demonstrated that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The thioether linkage was found to play a critical role in increasing the compound's lipophilicity and cellular uptake .

Case Study 2: Neuropharmacological Effects

Research on dopamine receptor modulators revealed that derivatives similar to (2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine exhibited promising effects in preclinical models of Parkinson’s disease. These compounds were shown to improve motor function in animal models by modulating dopaminergic signaling pathways .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group (-SH) in this compound undergoes oxidation to form sulfoxides (R-SO) or sulfones (R-SO₂) under mild to moderate oxidative conditions. For example:

  • Controlled oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides.

  • Stronger oxidants like potassium permanganate (KMnO₄) or oxone convert the thiol to sulfones.

This reactivity is critical for modifying the compound’s electron density and biological activity .

Amine Reactivity

The primary aromatic amine (-NH₂) participates in:

  • Acylation : Reaction with acyl chlorides or anhydrides forms amides.

  • Schiff base formation : Condensation with aldehydes or ketones generates imines.

  • Diazo coupling : Under acidic conditions, diazonium salts yield azo derivatives.

In related dihydroquinoline systems, amines undergo cyclization or alkylation to form heterocyclic scaffolds .

Thioether-Mediated Reactions

The thioether linkage (-S-) enables:

Nucleophilic Substitution

  • Alkylation : Reaction with alkyl halides forms sulfonium salts.

  • Oxidative coupling : Copper(II) triflate promotes thioaminal formation in aqueous media .

Reaction TypeConditionsProduct YieldReference
Thioaminal synthesisCu(OTf)₂ (1 mol%), H₂O, 10 min84%
Thiol exchangeAcetonitrile, 10 min94%

Hydrolysis Sensitivity

Thioether derivatives hydrolyze rapidly under acidic or neutral conditions. For example:

  • Half-life in buffer (pH 7) : <20 seconds for electron-rich thioaminals .

Stability and Decomposition Pathways

  • Thermal degradation : At elevated temperatures, the thioether bond cleaves, releasing H₂S.

  • Photolysis : UV exposure accelerates decomposition, forming quinoline derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the unique features of (2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine, we compare it with three analogous compounds (Table 1) and discuss key structural and functional distinctions.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Linker/Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound (QY-3030) 3,4-Dihydroquinoline 3-oxopropyl thioether + aniline 312.4 Thioether, amine, ketone
Compound 41 (Ref: Scheme 2, ) 3,4-Dihydroquinolin-2(1H)-one 3-carbon linker + dimethylamine ~300 (estimated) Amine, ketone
Compound 42 (Ref: Scheme 2, ) 3,4-Dihydroquinolin-2(1H)-one 3-carbon linker + pyrrolidine ~320 (estimated) Pyrrolidine, ketone
Salternamide E (Ref: ) Cyclic depsipeptide Non-relevant to target 563.6 Ester, amide, hydroxyl

Structural Differences and Implications

In contrast, compounds 41 and 42 (from ) utilize a simpler 3-carbon alkyl chain terminated by dimethylamine or pyrrolidine, which may favor hydrogen bonding or cation-π interactions.

Aromatic vs. Aliphatic Substituents: The 2-aminophenyl group in the target compound provides aromatic π-system interactions, absent in compounds 41 and 42. This could influence binding affinity to enzymes like tyrosine kinases or cytochrome P450 isoforms .

Core Scaffold Variations: The target’s 3,4-dihydroquinoline core differs from the 3,4-dihydroquinolin-2(1H)-one in compounds 41 and 42. The latter includes a ketone at position 2, which may reduce conformational flexibility compared to the non-ketone dihydroquinoline in the target .

Computational Similarity Assessments

Using QSAR principles and substructure analysis , the target compound shares <30% similarity with compounds 41/42 due to divergent linkers and substituents. Virtual screening methods (e.g., Tanimoto coefficients) would classify them as "dissimilar" despite the shared dihydroquinoline core, emphasizing the critical role of minor structural modifications in bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine derivatives?

  • Methodological Answer : A common approach involves nucleophilic displacement reactions using intermediates like chloropropyl compounds (e.g., compound 36 in ). For example, treatment with NaH in DMF followed by reaction with chloroiodopropane yields intermediates that undergo displacement with amines (e.g., dimethylamine or pyrrolidine) in aqueous acetonitrile at 60°C . Subsequent reduction and coupling with thiophene-2-carboximidamide reagents (as in ) produce the final compounds. Key steps include catalytic KI for improved reaction efficiency and purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For instance, 1H NMR (e.g., δ 6.48–1.42 ppm in CDCl₃) confirms proton environments, while ESI-MS (e.g., m/z 260.2 [M+1]) verifies molecular weight . Coupling these with IR spectroscopy for functional group analysis (e.g., carbonyl stretches at ~1700 cm⁻¹) ensures structural integrity .

Q. What safety protocols are recommended for handling dihydroquinoline derivatives during synthesis?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin; work in a fume hood. For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste via licensed facilities. Storage should be in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can coupling efficiency between thiophene-2-carboximidamide and dihydroquinoline intermediates be optimized?

  • Methodological Answer : Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst loading (e.g., KI at 5 mol%) significantly impact yields. Pre-activation of intermediates via LiAlH₄ reduction (as in ) enhances reactivity. Monitoring via TLC and optimizing stoichiometry (1:1.2 ratio of amine to thioimidate) can improve efficiency to >70% yield .

Q. How do structural modifications (e.g., substituents on the quinoline ring) affect biological activity?

  • Methodological Answer : Comparative studies on analogues (e.g., MK-571 in ) show that electron-withdrawing groups (e.g., Cl at position 7) enhance MRP1 inhibition, while bulky substituents reduce membrane permeability. Use in vitro assays (e.g., ATPase activity or transporter inhibition in cardiomyocytes) with controls (e.g., cyclosporin for background subtraction) to quantify structure-activity relationships .

Q. How can researchers resolve discrepancies in biological activity data across similar derivatives?

  • Methodological Answer : Variability may arise from assay conditions (e.g., pH, temperature) or impurities. Validate purity via HPLC (>95%) and repeat assays with standardized protocols. For example, in transporter inhibition studies, normalize data to cell viability (MTT assay) and use MK-571 as a positive control . Statistical tools (e.g., ANOVA) can identify outliers due to synthetic batch variations .

Data Analysis and Stability

Q. What strategies ensure accurate analysis of compound stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolyzed thioether bonds). Compare with baseline NMR and MS data. For long-term storage, lyophilization in amber vials under argon prevents oxidation and photodegradation .

Experimental Design

Q. How to design a kinetic study for evaluating the compound’s enzyme inhibition mechanism?

  • Methodological Answer : Use a fluorogenic substrate (e.g., dansyl-glutathione for MRP1 assays) and monitor fluorescence quenching over time. Vary inhibitor concentrations (0.1–100 µM) and apply Michaelis-Menten kinetics. Include controls with MK-571 to differentiate competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine
Reactant of Route 2
(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine

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